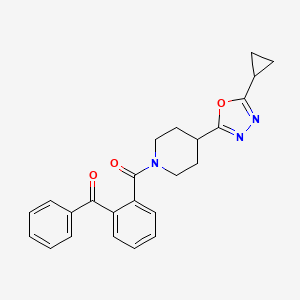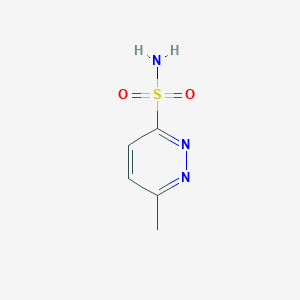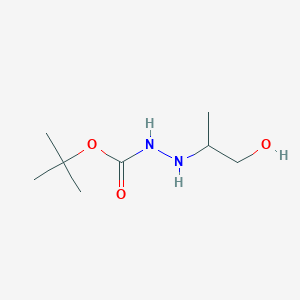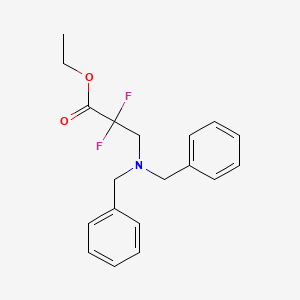
(2-Benzoylphenyl)(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The benzoylated products are prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include the reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids .Scientific Research Applications
Anticancer Agent
This compound has been synthesized and evaluated as a promising anticancer agent . The synthesized compounds were screened for anticancer activity, and the most active compounds were found to be less toxic . This suggests that this compound could be used in the development of new anticancer drugs.
Antidiabetic Agent
Oxadiazoles, which are part of the structure of this compound, have been found to have antidiabetic properties . This suggests that this compound could potentially be used in the treatment of diabetes.
Antiviral Agent
Oxadiazoles have also been found to have antiviral properties . This suggests that this compound could potentially be used in the development of new antiviral drugs.
Anti-inflammatory Agent
Oxadiazoles have been found to have anti-inflammatory properties . This suggests that this compound could potentially be used in the treatment of inflammatory conditions.
Antibacterial Agent
Oxadiazoles have been found to have antibacterial properties . This suggests that this compound could potentially be used in the development of new antibacterial drugs.
Antifungal Agent
Oxadiazoles have been found to have antifungal properties . This suggests that this compound could potentially be used in the treatment of fungal infections.
Antimycobacterial Agent
Oxadiazoles have been found to have antimycobacterial properties . This suggests that this compound could potentially be used in the treatment of mycobacterial infections.
Analgesic Agent
Oxadiazoles have been found to have analgesic properties . This suggests that this compound could potentially be used in the treatment of pain.
Safety and Hazards
As this compound is intended for research use only, it is not meant for human or veterinary use. Therefore, it should be handled with appropriate safety measures in a research setting.
Future Directions
Mechanism of Action
Target of Action
Oxadiazoles, a key structural component of this compound, have been recognized for their high therapeutic values and have been the center of attention in drug discovery . They have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and more .
Mode of Action
For instance, in anticancer activity, they may inhibit cell proliferation and induce apoptosis .
Biochemical Pathways
These could include pathways related to cell proliferation, inflammation, viral replication, and more .
Pharmacokinetics
The presence of the piperidine ring, a common feature in many pharmaceutical agents, could potentially influence its pharmacokinetic properties .
Result of Action
Based on the known activities of oxadiazoles, it can be inferred that the compound could potentially induce changes at the cellular level, such as inhibition of cell proliferation in the case of anticancer activity .
properties
IUPAC Name |
[2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c28-21(16-6-2-1-3-7-16)19-8-4-5-9-20(19)24(29)27-14-12-18(13-15-27)23-26-25-22(30-23)17-10-11-17/h1-9,17-18H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVEFCLWGKBAXAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2750073.png)

![Ethyl 6-ethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2750077.png)

![(1s,3s)-3-({1-[(tert-butoxy)carbonyl]piperidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)cyclobutane-1-carboxylic acid](/img/structure/B2750079.png)
![N-[3-[5-amino-4-cyano-1-(4-fluorophenyl)pyrazol-3-yl]propyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2750080.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2750084.png)


![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2750089.png)

![2-(3,4-dimethylphenyl)-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B2750095.png)